Methyl 3-methylisoxazole-5-carboxylate

Overview

Description

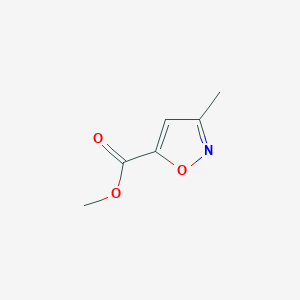

Methyl 3-methylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylisoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride under basic conditions. Another method includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles .

Industrial Production Methods

In industrial settings, the production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis is also utilized to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted isoxazole derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 3-methylisoxazole-5-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry

- Drug Development : It serves as a precursor in synthesizing pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects .

- Bioactive Molecules : Its derivatives are often explored for their potential as bioactive agents, enhancing the efficacy of existing drugs or providing novel therapeutic options.

Organic Synthesis

- Building Block : This compound is widely used as a key building block in the synthesis of various pharmaceuticals and agrochemicals. It facilitates the creation of complex heterocyclic compounds essential for drug discovery .

- Functional Materials : The compound's versatility extends to developing functional materials used in various industrial applications.

Material Science

- Polymer Production : this compound is employed in producing polymers that exhibit desirable properties for specific applications, such as improved durability or chemical resistance .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of antimicrobial agents using this compound as a starting material. The resulting compounds showed significant activity against various bacterial strains, indicating the potential for developing new antibiotics .

Case Study 2: Agrochemical Applications

Research highlighted the use of this compound in synthesizing agrochemicals that enhance crop protection. The derivatives exhibited effective pest control properties while minimizing environmental impact, showcasing their utility in sustainable agriculture .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Drug development (anti-inflammatory, anticancer) | Effective enzyme inhibition observed |

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Facilitates complex heterocyclic compounds synthesis |

| Material Science | Polymer production | Improved durability and chemical resistance |

Mechanism of Action

The mechanism of action of methyl 3-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-phenylisoxazole-3-carboxylate

- 5-Methylisoxazole-3-carboxylic acid

- Ethyl 1H-indole-3-carboxylate

Uniqueness

Methyl 3-methylisoxazole-5-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications .

Biological Activity

Methyl 3-methylisoxazole-5-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized through the condensation of methyl 3-hydroxyisoxazole-5-carboxylate with methylating agents in a polar solvent like dimethylformamide (DMF) .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays showed that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Immunosuppressive Effects

Research has indicated that derivatives of isoxazole compounds, including this compound, possess immunosuppressive properties. For instance, in human peripheral blood mononuclear cells (PBMCs), these compounds inhibited phytohemagglutinin A (PHA)-induced proliferation, suggesting their potential use in treating autoimmune diseases . The mechanism involves modulation of cytokine production and apoptosis pathways, particularly through the upregulation of caspases and Fas signaling in Jurkat cells .

Anti-inflammatory Activity

This compound has also been shown to reduce inflammation markers in various models. It inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cultures, indicating its potential as an anti-inflammatory agent . This effect is crucial for developing therapies for chronic inflammatory conditions.

Study on Antiproliferative Activity

A study investigated the antiproliferative effects of this compound on cancer cell lines. The compound was tested at various concentrations, revealing a dose-dependent inhibition of cell proliferation. The results are summarized in Table 1 below:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

This study highlights the compound's potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy.

Mechanistic Insights

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Flow cytometry analysis demonstrated an increase in early apoptotic cells following treatment with the compound, correlating with elevated levels of pro-apoptotic proteins . This suggests that the compound may trigger apoptotic pathways that could be exploited for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-methylisoxazole-5-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via alcoholysis of its corresponding carbonyl chloride (e.g., 3-methylisoxazole-5-carbonyl chloride) in dichloromethane . Alternative methods include ring-closing reactions of oxime intermediates under alkaline conditions followed by chlorination . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, substituting hydroxylamine hydrochloride in oxime formation can reduce side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Key techniques include:

- Single-crystal X-ray diffraction for unambiguous confirmation of the isoxazole ring geometry and substituent positions .

- HRMS (High-Resolution Mass Spectrometry) to verify molecular weight and fragmentation patterns, with deviations <5 ppm indicating purity .

- 1H/13C NMR to resolve methyl and carboxylate signals, with solvent choice (e.g., CDCl3 vs. DMSO-d6) affecting peak splitting .

Q. How can researchers assess purity, and what are common contaminants?

Purity is assessed via:

- HPLC with UV detection (λ = 210–260 nm) to detect unreacted intermediates like 3-methylisoxazole-5-carboxylic acid .

- Melting point analysis (literature range: 168–170°C for analogous compounds) to identify solvate or polymorphic impurities .

- Elemental analysis (C, H, N) to confirm stoichiometry; deviations >0.3% suggest contamination .

Advanced Research Questions

Q. How do reaction conditions impact regioselectivity in isoxazole ring formation?

Regioselectivity is influenced by:

- Electrophilic substituents : Electron-withdrawing groups (e.g., -COOCH3) at the 5-position direct cyclization to the 3-methyl position .

- Catalytic additives : Lewis acids like ZnCl2 can stabilize transition states, reducing byproducts such as open-chain oximes .

- Contradictions : Some studies report competing pathways under basic vs. acidic conditions, requiring kinetic monitoring via in-situ IR .

Q. What computational tools aid in predicting spectral data and reactivity?

- NIST Chemistry WebBook provides reference IR and MS spectra for validating experimental data .

- DFT (Density Functional Theory) models (e.g., B3LYP/6-31G*) predict NMR chemical shifts and reaction barriers, with <10% error margins .

Q. How can crystallographic refinement challenges (e.g., twinning) be resolved?

Use SHELXL for high-resolution

- Apply the TWIN command to model twinned crystals, refining batch scale factors .

- For low-resolution data (<1.0 Å), integrate SAD/MAD phasing with SHELXC/D/E pipelines to resolve phase ambiguities .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-response normalization : Standardize assays using positive controls (e.g., doxorubicin for anticancer activity) to reconcile IC50 variations .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate false negatives in antimicrobial screens .

Q. How can stability issues (hydrolysis, photodegradation) be mitigated during storage?

- Storage conditions : Keep at 0–6°C in amber vials to prevent photodegradation of the ester moiety .

- Lyophilization : For long-term storage, lyophilize under argon to avoid hydrolysis .

Q. Methodological Considerations

Q. What are best practices for scaling up synthesis while maintaining yield?

- Flow chemistry : Continuous reactors reduce exothermic risks in chlorination steps .

- In-line purification : Integrate scavenger resins (e.g., sulfonic acid resins) to remove unreacted amines or acids .

Q. How to design structure-activity relationship (SAR) studies for novel analogs?

Properties

IUPAC Name |

methyl 3-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRNUSBFRMCWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143250 | |

| Record name | Methyl 3-methylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-96-2 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methylisoxazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methylisoxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.